![molecular formula C8H13NO3 B1291922 tert-Butyl 2-Oxoazetidine-1-carboxylate CAS No. 1140510-99-1](/img/structure/B1291922.png)
tert-Butyl 2-Oxoazetidine-1-carboxylate
Overview
Description
The compound tert-Butyl 2-Oxoazetidine-1-carboxylate is a chemical entity that has been the subject of various synthetic studies. It is a bifunctional molecule that provides a convenient entry point to novel compounds, particularly those that access chemical space complementary to piperidine ring systems . The tert-butyl group is a common protecting group in organic synthesis, and its presence in the molecule suggests potential applications in the synthesis of more complex organic compounds.
Synthesis Analysis
The synthesis of tert-butyl 2-Oxoazetidine-1-carboxylate has not been directly described in the provided papers. However, related compounds have been synthesized using efficient and scalable routes. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized through routes that could be adapted for the synthesis of tert-butyl 2-Oxoazetidine-1-carboxylate . Additionally, the synthesis of chiral auxiliaries like tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate from L-alanine demonstrates the potential for creating enantiomerically pure versions of related compounds .
Molecular Structure Analysis
The molecular structure of tert-butyl 2-Oxoazetidine-1-carboxylate is not directly reported, but related structures have been characterized using techniques such as NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis . For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate has a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . These techniques could be applied to determine the molecular structure of tert-butyl 2-Oxoazetidine-1-carboxylate.
Chemical Reactions Analysis
The tert-butyl group in tert-butyl 2-Oxoazetidine-1-carboxylate suggests that it could undergo reactions typical of carboxylate esters and ketones. For example, the tert-butyl esters are known to participate in kinetic resolutions, as seen in the synthesis of 3-oxy-substituted cyclopent-1-ene-carboxylates . The oxoazetidine ring could also be involved in various transformations, such as reductions or functional group interconversions, as demonstrated by the reduction of keto functionalities in related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 2-Oxoazetidine-1-carboxylate can be inferred from related compounds. For instance, tert-butyl esters are generally stable under basic conditions but can be cleaved under acidic conditions or by using specific reagents like BBDI . The stability of the oxoazetidine ring could be similar to that of the tert-butyl perester of thymidine-5'-carboxylic acid, which undergoes thermal decomposition to form various products . The solubility, melting point, and other physical properties would need to be determined experimentally.
Scientific Research Applications
Synthesis and Antibacterial Activity
One significant application of tert-butyl 2-oxoazetidine-1-carboxylate is in the synthesis of antibacterial compounds. Tombor et al. (1995) reported on the synthesis of 7-amino-2-iso-oxacephem-4-carboxylic acid esters, which exhibit antibacterial activity against Gram-positive microorganisms. The synthesis involved the use of tert-butyl 2-(2-oxoazetidin-1-yl)acetoacetates, demonstrating the compound's role in producing medically relevant antibacterial agents (Tombor, Greff, Nyitrai, & Kajtár-Peredy, 1995).
Therapeutic Applications
The therapeutic potential of tert-butyl 2-oxoazetidine-1-carboxylate is further illustrated by its involvement in metabolic reactions. Yoo et al. (2008) studied the in vitro metabolism of LC15-0133, a novel dipeptidyl peptidase-4 inhibitor, and identified a C-demethylated metabolite involving tert-butyl 2-oxoazetidine-1-carboxylate. This study highlights the compound's role in the metabolic pathways of therapeutic agents (Yoo, Chung, Lee, Lee, Kang, & Kim, 2008).
Chemical Synthesis and Modification
In the field of chemical synthesis, tert-butyl 2-oxoazetidine-1-carboxylate is used for the modification and synthesis of various compounds. For example, Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound useful for selective derivation in chemical syntheses (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).
Enzymatic and Organic Reactions
The utility of tert-butyl 2-oxoazetidine-1-carboxylate extends to enzymatic and organic reactions. Umehara, Ueda, and Tokuyama (2016) developed a novel condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles and anilides, where di-tert-butyl dicarbonate played a pivotal role, highlighting the versatility of tert-butyl compounds in organic chemistry (Umehara, Ueda, & Tokuyama, 2016).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 2-oxoazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-8(2,3)12-7(11)9-5-4-6(9)10/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGXFCXAAYSLPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631201 | |
Record name | tert-Butyl 2-oxoazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90631201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-Oxoazetidine-1-carboxylate | |
CAS RN |
1140510-99-1 | |
Record name | tert-Butyl 2-oxoazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90631201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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